[(2-Cyanophenyl)methyl]carbamyl chloride
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Overview
Description
[(2-Cyanophenyl)methyl]carbamyl chloride is an organic compound with the molecular formula C9H7ClN2O It is a derivative of carbamoyl chloride, featuring a cyanophenyl group attached to the carbamyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanophenyl)methyl]carbamyl chloride typically involves the reaction of (2-cyanophenyl)methanol with phosgene (COCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
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Using Phosgene
Reactants: (2-cyanophenyl)methanol and phosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition.
Procedure: Phosgene is slowly added to a solution of (2-cyanophenyl)methanol in dichloromethane, followed by stirring until the reaction is complete.
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Using Thionyl Chloride
Reactants: (2-cyanophenyl)methanol and thionyl chloride.
Conditions: The reaction is conducted at room temperature.
Procedure: Thionyl chloride is added dropwise to (2-cyanophenyl)methanol, and the mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyanophenyl)methyl]carbamyl chloride undergoes various chemical reactions, including:
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Nucleophilic Substitution
Reagents: Amines, alcohols, and thiols.
Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Products: Substituted carbamates or thiocarbamates.
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Hydrolysis
Reagents: Water or aqueous base.
Conditions: Room temperature or slightly elevated temperatures.
Products: (2-Cyanophenyl)methylamine and carbon dioxide.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions in an inert solvent.
Products: (2-Cyanophenyl)methylamine.
Scientific Research Applications
[(2-Cyanophenyl)methyl]carbamyl chloride has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of carbamate derivatives.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential use in drug development.
- Evaluated for its pharmacological properties.
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Industry
- Utilized in the production of specialty chemicals.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2-Cyanophenyl)methyl]carbamyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted carbamates or thiocarbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
[(2-Cyanophenyl)methyl]carbamyl chloride can be compared with other carbamoyl chlorides and cyanophenyl derivatives:
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Carbamoyl Chlorides
Similar Compounds: N,N-Dimethylcarbamoyl chloride, N-Phenylcarbamoyl chloride.
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Cyanophenyl Derivatives
Similar Compounds: (2-Cyanophenyl)methanol, (2-Cyanophenyl)methylamine.
Comparison: The presence of the carbamoyl chloride group in this compound enhances its electrophilic properties, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
143875-94-9 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
N-[(2-cyanophenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClN2O/c10-9(13)12-6-8-4-2-1-3-7(8)5-11/h1-4H,6H2,(H,12,13) |
InChI Key |
KMAJBLKALUFVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)Cl)C#N |
Origin of Product |
United States |
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